L-Cysteine, S-(2,5-dihydroxyphenyl)-, also known as 2-(S-Cysteinyl)hydroquinone, is a compound formed by the conjugation of hydroquinone and L-cysteine. It is classified under the category of thiol-containing compounds due to the presence of a sulfanyl group. This compound has garnered attention for its potential applications in various scientific fields, including biochemistry and pharmacology.
This compound can be derived from natural sources where hydroquinone is present, such as certain plants. Hydroquinone itself is widely recognized for its use in skin lightening and as an intermediate in chemical synthesis. L-Cysteine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolic processes within the human body.
L-Cysteine, S-(2,5-dihydroxyphenyl)- falls under the classification of amino acid derivatives. Its structure includes both an amino group and a thiol group, which are characteristic of amino acids, while also incorporating a phenolic component from hydroquinone.
The synthesis of L-Cysteine, S-(2,5-dihydroxyphenyl)- can be achieved through various methods. One common approach involves the Michael addition reaction between hydroquinone and L-cysteine.
L-Cysteine, S-(2,5-dihydroxyphenyl)- has the following molecular characteristics:
The structure features a central carbon atom bonded to an amino group (NH), a carboxylic acid group (COOH), and a phenolic group derived from hydroquinone. The presence of the thiol group (-SH) contributes to its reactivity and biological activity.
L-Cysteine, S-(2,5-dihydroxyphenyl)- can undergo several chemical reactions:
The specific conditions for these reactions depend on the reagents used and the desired products. For example, oxidation typically leads to quinone derivatives while reduction restores the hydroquinone form .
The mechanism of action for L-Cysteine, S-(2,5-dihydroxyphenyl)- primarily involves its redox properties:
Relevant data indicates that this compound is stable under neutral pH but may degrade under extreme oxidative conditions .
L-Cysteine, S-(2,5-dihydroxyphenyl)- has several scientific uses:
The metabolic activation of benzene and its phenolic derivatives leads to the formation of S-(2,5-dihydroxyphenyl)-L-cysteine and its N-acetylated mercapturate form, S-(2,5-dihydroxyphenyl)-N-acetylcysteine. This pathway initiates when benzene is oxidized in the liver to phenol (via cytochrome P450), which undergoes further hydroxylation to hydroquinone (1,4-dihydroxybenzene). Hydroquinone is then oxidized to 1,4-benzoquinone (p-benzoquinone), a highly electrophilic and reactive intermediate [1] [3].
This quinone readily reacts with cellular glutathione (GSH) via Michael addition, forming a hydroquinone-GSH conjugate (2,5-dihydroxyphenyl-glutathionyl). The glutathionyl moiety is subsequently cleaved enzymatically:
This yields S-(2,5-dihydroxyphenyl)-L-cysteine, which is either excreted directly or N-acetylated by cysteine S-conjugate N-acetyltransferases to form the mercapturate S-(2,5-dihydroxyphenyl)-N-acetylcysteine [1] [3]. Quantitative studies in mice exposed to benzene derivatives revealed these metabolites account for ~1.5% of administered acetaminophen doses and ~6.3% of total thiol conjugates in urine within 24 hours [3].
Table 1: Metabolic Precursors and Key Mercapturate Metabolites
Precursor Compound | Key Reactive Intermediate | Primary Urinary Metabolite | Yield (% Dose) |
---|---|---|---|
Benzene | p-Benzoquinone | S-(2,5-dihydroxyphenyl)-N-acetylcysteine | ~1.5% (mice) |
Phenol | p-Benzoquinone | S-(2,5-dihydroxyphenyl)-N-acetylcysteine | Quantified |
Hydroquinone | p-Benzoquinone | S-(2,5-dihydroxyphenyl)-cysteine | Major pathway |
Glutathione (GSH) conjugation serves as a critical detoxification mechanism for p-benzoquinone. The nucleophilic thiolate group (GS⁻) of GSH attacks the electron-deficient carbon atoms of the quinone ring (C1 or C4 positions), forming a stable thioether bond [1] [6]. This reaction:
Enzymatic catalysis by glutathione S-transferases (GSTs) accelerates this conjugation. In vitro studies confirm that p-benzoquinone exposure depletes intracellular GSH pools, while co-administration of GSH precursors reduces cytotoxicity and macromolecular damage [1]. The resulting hydroquinone-GSH conjugate is inherently less toxic, though it retains susceptibility to enzymatic oxidation back to the quinone form. Mercapturate formation thus represents the terminal detoxification step, yielding metabolites with no known reactivity [3].
The oxidation of hydroquinone to p-benzoquinone is mediated by peroxidases (e.g., myeloperoxidase in bone marrow) and cytochrome P450 monooxygenases. This oxidation generates a highly electrophilic quinone that reacts spontaneously with thiol nucleophiles [1] [6]. The reaction kinetics favor thiolate anions (R-S⁻) over neutral thiols due to enhanced nucleophilicity. The pKₐ of cysteine (~8.3) means thiolate formation is pH-dependent, accelerating in slightly alkaline environments [6].
S-(2,5-Dihydroxyphenyl)-L-cysteine forms via two primary routes:
The stability of the adduct is attributed to the thioether linkage, which resists hydrolysis under physiological conditions. In contrast, N-acetylcysteine adducts exhibit greater urinary excretion efficiency due to enhanced solubility and resistance to renal reabsorption [3] [4].
Table 2: Thiol-Adduct Properties from p-Benzoquinone
Adduct Type | Formation Pathway | Chemical Stability | Excretion Efficiency |
---|---|---|---|
Glutathione conjugate | Enzymatic (GST) + Non-enzymatic | Moderate | Low (requires processing) |
S-(2,5-Dihydroxyphenyl)-L-cysteine | Hydrolysis of GSH conjugate | High | Moderate |
S-(2,5-Dihydroxyphenyl)-N-acetylcysteine | N-acetylation of cysteine adduct | Very High | High |
The urinary excretion of S-(2,5-dihydroxyphenyl) conjugates exhibits marked species-specific variation. Mice excrete S-(2,5-dihydroxyphenyl)-N-acetylcysteine as the dominant mercapturate (~90% of thiol metabolites) after benzene exposure, while rats show higher proportions of the cysteine conjugate (S-(2,5-dihydroxyphenyl)-L-cysteine) [1] [3]. These differences arise from:
Human studies (in vitro) indicate N-acetylation rates of S-(2,5-dihydroxyphenyl)-L-cysteine are ~40% lower than in mice, suggesting humans may excrete more unconjugated cysteine adducts. Additionally, polymorphisms in human N-acetyltransferase genes (NAT1, NAT2) likely contribute to interindividual variability in mercapturate excretion [1].
Table 3: Species Comparison in Urinary Excretion of S-(2,5-Dihydroxyphenyl) Conjugates
Species | Dominant Urinary Metabolite | % Total Thiol Metabolites | Key Metabolic Traits |
---|---|---|---|
Mouse | S-(2,5-Dihydroxyphenyl)-N-acetylcysteine | ~90% | High N-acetylation capacity |
Rat | S-(2,5-Dihydroxyphenyl)-L-cysteine | ~70% | Efficient deacetylation |
Human (in vitro) | Mixed | ~50–60% N-acetylated | Moderate N-acetylation; NAT polymorphisms |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2